Cas no 2228692-70-2 (3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole)
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole
- 2228692-70-2
- EN300-1992785
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- Inchi: 1S/C13H14ClN/c1-9(8-14)13-10(2)15(3)12-7-5-4-6-11(12)13/h4-7H,1,8H2,2-3H3
- InChI Key: QCWICGNSHMBFND-UHFFFAOYSA-N
- SMILES: ClCC(=C)C1=C(C)N(C)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 219.0814771g/mol
- Monoisotopic Mass: 219.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 4.9Ų
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992785-0.05g |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole |
2228692-70-2 | 0.05g |
$1080.0 | 2023-09-16 | ||
| Enamine | EN300-1992785-0.1g |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole |
2228692-70-2 | 0.1g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-1992785-0.25g |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole |
2228692-70-2 | 0.25g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1992785-0.5g |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole |
2228692-70-2 | 0.5g |
$1234.0 | 2023-09-16 | ||
| Enamine | EN300-1992785-1.0g |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole |
2228692-70-2 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1992785-2.5g |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole |
2228692-70-2 | 2.5g |
$2520.0 | 2023-09-16 | ||
| Enamine | EN300-1992785-5.0g |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole |
2228692-70-2 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1992785-10.0g |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole |
2228692-70-2 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1992785-1g |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole |
2228692-70-2 | 1g |
$1286.0 | 2023-09-16 | ||
| Enamine | EN300-1992785-5g |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole |
2228692-70-2 | 5g |
$3728.0 | 2023-09-16 |
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole
Introduction to 3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole (CAS No. 2228692-70-2)
3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole, identified by its Chemical Abstracts Service number CAS No. 2228692-70-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a dimethyl-substituted indole core fused with an allyl chloride side chain, has garnered attention due to its structural complexity and potential biological activities. The presence of both electron-donating and electron-withdrawing groups in its molecular framework suggests a high degree of tunability, making it a valuable scaffold for drug discovery and development.
The compound's structure consists of a benzene ring fused with a pyrrole ring, with the 3-chloroprop-1-en-2-yl group attached at the 3-position of the indole ring. This substitution pattern introduces both electrophilic and nucleophilic sites, enabling diverse chemical modifications and interactions with biological targets. The dimethyl groups at the 1-position further enhance the lipophilicity of the molecule, which is a critical factor in drug bioavailability and membrane permeability.
In recent years, indole derivatives have been extensively studied for their pharmacological properties. The indole scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Among these derivatives, those containing an allyl chloride moiety have shown particular promise in medicinal chemistry due to their ability to undergo nucleophilic substitution reactions, leading to the formation of stable biaryl compounds or other functionalized derivatives.
One of the most compelling aspects of 3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole is its potential as a precursor for the synthesis of more complex pharmacophores. The allyl chloride group can be selectively transformed into various functional groups such as alcohols, amines, or epoxides through controlled reactions. This versatility allows chemists to explore multiple avenues in drug design, tailoring the molecular properties to optimize interactions with specific biological targets.
Recent studies have highlighted the importance of allyl-containing heterocycles in medicinal chemistry. For instance, compounds analogous to 3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole have been investigated for their role in modulating enzyme activity and receptor binding. The ability to introduce diverse substituents at strategic positions within the indole ring has led to the discovery of novel lead compounds with improved pharmacokinetic profiles.
The synthesis of 3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include Friedel-Crafts alkylation to introduce the dimethyl groups onto the indole core, followed by halogenation and subsequent addition reactions to install the allyl chloride substituent. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve higher regioselectivity and yield.
The pharmacological evaluation of 3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole has revealed intriguing biological activities that warrant further investigation. Preliminary in vitro assays have demonstrated potential effects on enzymes such as cytochrome P450 isoforms and ATP-binding cassette transporters, which are critical regulators of drug metabolism and efflux. Additionally, the compound has shown promise in modulating signaling pathways associated with inflammation and cancer progression.
The structural features of this compound make it an attractive candidate for further derivatization aimed at enhancing its therapeutic potential. By modifying either the allyl chloride group or the dimethyl-substituted indole core, researchers can explore new chemical space while retaining key pharmacophoric elements responsible for biological activity. Such modifications may lead to compounds with improved efficacy, selectivity, or reduced toxicity compared to existing therapies.
In conclusion,3-(3-chloroprop-1-en-2-yl)-1,2-dimethyl-1H-indole (CAS No. 2228692-70-2) represents a promising scaffold for pharmaceutical innovation. Its unique structural characteristics offer opportunities for diverse chemical modifications and biological applications. As research in this area continues to evolve,dimethyl-substituted indoles like this one are likely to play an increasingly important role in the development of novel therapeutic agents targeting various diseases.
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